An In-depth Technical Guide to bpV(phen) Potassium Hydrate: Structure, Synthesis, and Application as a Potent Protein Tyrosine Phosphatase Inhibitor
An In-depth Technical Guide to bpV(phen) Potassium Hydrate: Structure, Synthesis, and Application as a Potent Protein Tyrosine Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium bisperoxo(1,10-phenanthroline)oxovanadate(V) hydrate, commonly abbreviated as bpV(phen), is a potent and widely utilized inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3] Its ability to selectively target key phosphatases, most notably the tumor suppressor PTEN (Phosphatase and Tensin Homolog), has established it as an invaluable tool in cell signaling research and a compound of interest in drug development.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of bpV(phen), along with a detailed protocol for its application in cell-based assays.
Chemical Structure and Properties
bpV(phen) potassium hydrate is a coordination complex centered around a vanadium atom in the +5 oxidation state.[5] The vanadium core is coordinated to an oxo ligand, two peroxo ligands, and a bidentate 1,10-phenanthroline ligand. The complex exists as a salt with a potassium counter-ion and is typically found in a hydrated form.
The coordination geometry of the vanadium atom is a distorted pentagonal bipyramid. The 1,10-phenanthroline and the two peroxo ligands form the pentagonal plane, while the oxo ligand and one of the oxygen atoms from a peroxo group occupy the axial positions. This arrangement is crucial for its inhibitory activity.
Physicochemical Properties of bpV(phen) Potassium Hydrate
| Property | Value | Source |
| Molecular Formula | C₁₂H₈KN₂O₅V · xH₂O | [3] |
| Molecular Weight | 350.24 g/mol (anhydrous basis) | [3] |
| CAS Number | 42494-73-5 | [3] |
| Appearance | Faintly yellow to dark yellow powder | [3] |
| Solubility | Soluble in water (20 mg/mL) and DMSO. | [3] |
| Storage | -20°C, protected from light. | [3] |
Synthesis of bpV(phen) Potassium Hydrate
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of bpV(phen) potassium hydrate.
Note on Synthesis: The causality behind these steps lies in the formation of a stable vanadium(V) peroxo species in the presence of a chelating ligand. The 1,10-phenanthroline stabilizes the complex, enhancing its inhibitory activity and cellular uptake.
Mechanism of Action: Potent Inhibition of Protein Tyrosine Phosphatases
bpV(phen) exerts its inhibitory effect on PTPs, particularly PTEN, through a mechanism involving the oxidation of the catalytic cysteine residue within the enzyme's active site.[6] This process leads to the formation of a reversible intramolecular disulfide bond, rendering the enzyme inactive.[6]
Signaling Pathway Inhibition by bpV(phen)
Caption: bpV(phen) inhibits PTEN, leading to the accumulation of PIP₃ and subsequent activation of the pro-survival Akt signaling pathway.
The inhibitory potency of bpV(phen) is highlighted by its low nanomolar IC₅₀ values against key PTPs.
Inhibitory Concentration (IC₅₀) of bpV(phen)
| Phosphatase | IC₅₀ (nM) | Source |
| PTEN | 38 | [1][2] |
| PTPβ | 343 | [1][2] |
| PTP-1B | 920 | [1][2] |
Experimental Protocol: Inhibition of PTEN in Cultured Cells
This protocol provides a framework for assessing the inhibitory effect of bpV(phen) on PTEN activity in a cell-based assay by measuring the phosphorylation of Akt, a downstream target of the PI3K/PTEN pathway.
Materials
-
Cell line of interest (e.g., PC-3, a PTEN-null cell line, can be used as a negative control)
-
Complete cell culture medium
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bpV(phen) potassium hydrate
-
Sterile DMSO
-
Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blotting
Experimental Workflow
Caption: Step-by-step workflow for assessing PTEN inhibition by bpV(phen) using Western blotting.
Step-by-Step Methodology
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Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of bpV(phen) in sterile DMSO.
-
Cell Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of bpV(phen) (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO only). Incubate for the desired time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: After treatment, place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Conclusion
bpV(phen) potassium hydrate is a powerful and selective inhibitor of PTEN and other protein tyrosine phosphatases. Its well-characterized mechanism of action and potent activity make it an indispensable tool for researchers investigating the intricate roles of PTPs in cellular signaling pathways. The methodologies outlined in this guide provide a solid foundation for the effective utilization of bpV(phen) in a research setting, contributing to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.
References
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Chen, Q., et al. (2015). Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes. Journal of Biological Chemistry, 290(46), 27777–27787. [Link]
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Rosivatz, E., et al. (2020). Pharmacological PTEN inhibition: potential clinical applications and effects in tissue regeneration. Cellular and Molecular Life Sciences, 77(13), 2469–2485. [Link]
-
Tian, X. L., et al. (2019). Potassium bisperoxo (1,10-phenanthroline) oxovanadate suppresses proliferation of hippocampal neuronal cell lines by increasing DNA methyltransferases. Neural Regeneration Research, 14(5), 826–833. [Link]
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Huyer, G., et al. (1997). Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate. The Journal of biological chemistry, 272(2), 843–851. [Link]
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Lönn, P., et al. (2010). PTEN Inhibition in Human Disease Therapy. International Journal of Molecular Sciences, 11(12), 5145–5176. [Link]
-
Varghese, J. N., & Colman, P. M. (2015). Redox Modulation of PTEN Phosphatase Activity by Hydrogen Peroxide and Bisperoxidovanadium Complexes. Angewandte Chemie International Edition, 54(40), 11934–11938. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Potassium Bisperoxo(1,10-phenanthroline)oxovanadate (bpV(phen)) Induces Apoptosis and Pyroptosis and Disrupts the P62-HDAC6 Protein Interaction to Suppress the Acetylated Microtubule-dependent Degradation of Autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium bisperoxo (1,10-phenanthroline) oxovanadate suppresses proliferation of hippocampal neuronal cell lines by increasing DNA methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Modulation of PTEN Phosphatase Activity by Hydrogen Peroxide and Bisperoxidovanadium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
